2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone
Overview
Description
2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClO It is a brominated ketone that features both bromine and chlorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(3-bromo-4-chlorophenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine source added slowly to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atoms.
Reduction: 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanol.
Oxidation: 2-Bromo-1-(3-bromo-4-chlorophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies of enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity by forming covalent bonds with nucleophilic amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-bromo-3-chlorophenyl)ethanone
- 2-Bromo-1-(3-chlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(3-bromophenyl)ethanone
Uniqueness
2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can enhance its utility in various synthetic applications, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(3-bromo-4-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVEOFSDAFTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622609 | |
Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87427-58-5 | |
Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87427-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(3-bromo-4-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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